Ascaridole
Overview
Description
Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid . It has an unusual bridging peroxide functional group . It is a colorless liquid with a pungent smell and taste that is soluble in most organic solvents . Ascaridole determines the specific flavor of the Chilean tree boldo and is a major constituent of the oil of Mexican tea (wormseed) . It is a component of natural medicine, tonic drinks, and food flavoring in Latin American cuisine .
Synthesis Analysis
Ascaridole can be synthesized from α-terpinene . The conversion of α-terpinene to ascaridole in the presence of light has been demonstrated in studies of chemical synthesis using modern microphotochemistry techniques .Molecular Structure Analysis
The molecular formula of Ascaridole is C10H16O2 . Its IUPAC Standard InChI is InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 .Chemical Reactions Analysis
Ascaridole is fairly stable but degrades into intermediates that evolve via different mechanisms involving radical species . When treated with iron as a radical inducer, ascaridole forms cysteine peptide reactivity exceeding by far that of ascaridole itself .Physical And Chemical Properties Analysis
Ascaridole is a colorless liquid that is soluble in most organic solvents . It is toxic and has a pungent, unpleasant smell and taste . Like other pure, low molecular weight organic peroxides, it is unstable and prone to violent decomposition when heated to a temperature above 130 °C or treated with organic acids .Scientific Research Applications
Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid that has an unusual bridging peroxide functional group . It’s a major constituent of the oil of Mexican tea (wormseed) and is a component of natural medicine, tonic drinks, and food flavoring in Latin American cuisine .
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Anthelmintic Drug
- Summary : Ascaridole is mainly used as an anthelmintic drug that expels parasitic worms (helminths) from the human body and plants .
- Methods : As part of the oil, ascaridole is used to expel parasitic worms from plants, domestic animals, and the human body .
- Results : This property gave the name to the chemical, after Ascaris – a genus of the large intestinal roundworm .
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Skin Sensitization
- Summary : The monoterpene ascaridole, a fairly stable endoperoxide found in essential oils such as tea tree oil can provoke allergic contact dermatitis which has been evidenced under patch test conditions .
- Methods : The study involved treatment of human monocyte-derived dendritic cells with ascaridole .
- Results : Treatment induced significant upregulation of the expression of the costimulatory molecules CD86, CD80, CD40, and the adhesion molecule CD54 in a time-dependent manner .
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Antifungal and Pain-Relieving Properties
- Summary : Ascaridole is known to have antifungal and pain-relieving properties .
- Methods : It can be extracted using a non-polar solvent like hexane due to its very poor solubility in water .
- Results : It has been proven that ascaridole has high potential in modern and other systems of medicine for the treatment of various disorders .
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Inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis
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Antibacterial Properties
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Treatment of Ascarids and Hookworms
- Summary : Ascaridole was one of the best antihelmintics for the treatment of ascarids and hookworms in humans and other species like cats, dogs, horses, and pigs .
- Methods : Ascaridole could be extracted by using a non-polar solvent hexane due to its very poor solubility in water .
- Results : It was one of the best antihelmintics for the treatment of ascarids and hookworms .
Safety And Hazards
Ascaridole is toxic and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The therapeutic potential of terpenoids, including ascaridole, as anticancer agents is being explored . The results on Ascaridole provide important information on biologically active monoterpenoid compounds and volatile metabolites biosynthesized in wild medicinal plants growing in the East Mediterranean .
properties
IUPAC Name |
1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYMHQJELJYRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C=C1)(OO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ascaridole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
112.00 to 115.00 °C. @ 20.00 mm Hg | |
Record name | Ascaridole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ascaridole | |
CAS RN |
512-85-6 | |
Record name | Ascaridole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ASCARIDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ASCARIDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-epidioxy-2-p-menthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ascaridole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
3.3 °C | |
Record name | Ascaridole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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